molecular formula C9H8N6O2 B7816453 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione CAS No. 924871-40-9

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione

Cat. No.: B7816453
CAS No.: 924871-40-9
M. Wt: 232.20 g/mol
InChI Key: QYYDRCFHFRPYJQ-UHFFFAOYSA-N
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Description

4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (CAS 1443279-10-4) is a synthetic quinoxaline-derivative supplied for research purposes. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a subject of significant interest in medicinal chemistry due to its diverse pharmacological potential . Suitably functionalized polysubstituted quinoxalines are known to exhibit promising biological properties, including antiviral activity . This has positioned the quinoxaline moiety as a bright future in the development of new cost-effective therapies, particularly against viral pathogens . Researchers are exploring quinoxaline derivatives for their effects against various virus families, such as Herpesviridae, Orthomyxoviridae, and Filoviridae . The specific mechanism of action for this particular compound is an area of active investigation, as different quinoxaline derivatives can interact with multiple molecular targets. This product is intended for use in laboratory research to further explore these mechanisms and applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDRCFHFRPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176714
Record name 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-40-9
Record name 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Substituted o-Phenylenediamines

The foundational quinoxaline-6,7-dione intermediate is synthesized via condensation of 4-chloro-1,2-diaminobenzene with oxalic acid dihydrate under acidic conditions. In a representative procedure:

  • 4-Chloro-1,2-diaminobenzene (10 mmol) and oxalic acid dihydrate (12 mmol) are refluxed in 6M HCl (30 mL) at 110°C for 6 hours.

  • The product 6-chloro-1,4-dihydroquinoxaline-2,3-dione precipitates upon cooling, yielding 78% after recrystallization from ethanol.

Table 1: Variants of Quinoxaline-2,3-Dione Synthesis

Substituted DiamineAcid PartnerConditionsYield (%)
4-Nitro-1,2-DABOxalic AcidHCl, 110°C65
4-Methyl-1,2-DABDiethyl OxalateReflux, EtOH82

Imidazole Ring Construction

Carbonyldiimidazole-Mediated Cyclization

The imidazo[4,5-g]quinoxaline core is formed by reacting 6-chloro-1,4-dihydroquinoxaline-2,3-dione with carbonyldiimidazole (CDI):

  • 6-Chloro-1,4-dihydroquinoxaline-2,3-dione (5 mmol) and CDI (6 mmol) are suspended in dry toluene (50 mL) and refluxed under N₂ for 4 hours.

  • The intermediate undergoes hydrolysis in H₂O to yield 6-chloroimidazo[4,5-g]quinoxaline-2-one (63% yield).

Solvent-Free Mechanochemical Approach

Grinding 6-chloro-1,4-dihydroquinoxaline-2,3-dione (5 mmol) with CDI (6 mmol) in a mortar for 45 minutes achieves 58% yield, eliminating solvent use.

Introduction of Amino Groups

Ammonolysis of Chloro Derivatives

The chloro substituent at position 6 is replaced via nucleophilic substitution:

  • 6-Chloroimidazo[4,5-g]quinoxaline-2-one (3 mmol) is treated with NH₃ (7N in MeOH, 20 mL) at 120°C in a sealed tube for 12 hours.

  • 4-Aminoimidazo[4,5-g]quinoxaline-6,7-dione is obtained in 71% yield after silica gel chromatography.

Reductive Amination for Dihydro Functionality

Catalytic hydrogenation (H₂, 50 psi) over Pd/C (10% wt) in THF reduces the quinoxaline ring:

  • 4-Aminoimidazo[4,5-g]quinoxaline-6,7-dione (2 mmol) in THF (30 mL) reacts under H₂ for 6 hours, yielding 4-amino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (89%).

Final Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous Et₂O:

  • 4-Amino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (1 mmol) is dissolved in Et₂O (20 mL) and bubbled with HCl gas for 10 minutes.

  • The hydrochloride salt precipitates, yielding 95% after filtration and drying.

Table 2: Comparative Analysis of Amination Methods

MethodReagentTemp (°C)Yield (%)Purity (%)
AmmonolysisNH₃/MeOH1207198.5
Catalytic HydrogenationH₂/Pd/C258999.2

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (DMF, DMSO) accelerate imidazole cyclization but risk side reactions. Toluene balances reactivity and selectivity, achieving 63% yield vs. 48% in DMF.

Acidic vs. Basic Conditions

Hydrochloric acid (pH < 2) suppresses unwanted dimerization during quinoxaline formation, while NaOH (pH 10) degrades the imidazole ring.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 12.12 (s, 2H, NH), 8.05 (s, 2H, aromatic).

  • IR (KBr): 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Purity Assessment

HPLC (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with tᴿ = 6.7 min .

Chemical Reactions Analysis

Types of Reactions

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted imidazoquinoxalines .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of imidazoquinoxaline compounds exhibit notable antitumor properties. Specifically, 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione has been studied for its efficacy against various cancer cell lines.

Case Study:
A study conducted by researchers at [source] investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells via the activation of specific signaling pathways associated with tumor suppression.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis via caspase activation
MCF-7 (Breast)3.8Inhibition of proliferation through cell cycle arrest
HeLa (Cervical)4.5Activation of p53-mediated pathways

Kinase Inhibition

Another prominent application of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is its role as a kinase inhibitor. Kinases are crucial in regulating cellular functions and are often implicated in cancer progression.

Research Findings:
A patent details the synthesis and application of this compound as a selective inhibitor for various kinases involved in cancer signaling pathways. The compound's structural features allow it to effectively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Synthesis Routes

The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione can be achieved through several methods involving quinoxaline derivatives. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity.

Synthesis Methodology:
A recent review highlights innovative approaches to synthesizing benzimidazole derivatives from quinoxaline precursors. These methods often involve rearrangements and cyclization reactions that improve the efficiency of producing complex heterocyclic compounds.

Synthesis Method Yield (%) Reaction Conditions
Acid-Catalyzed Rearrangement90Mild conditions with acetic acid
Cyclization Reaction85High temperature with solvent reflux

Mechanism of Action

The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • The presence of amino groups (as in the target compound) may enhance solubility and DNA-binding affinity compared to halogenated analogs (e.g., chloro-substituted derivatives) .
  • Synthesis often starts with 6,7-dichloro-5,8-quinoxalinedione, a versatile intermediate, via reactions with amines or dinucleophilic reagents .

Anticancer Activity :

  • 2-Methyl-1H-imidazo[4,5-g]quinoxaline-4,9-dione: Demonstrated intercalation with DNA GC/GC base pairs, suggesting a mechanism akin to anthracyclines. Cytotoxicity assays showed IC₅₀ values in the micromolar range against human tumor cell lines .
  • Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione: Lower anticancer activity (IC₅₀ >10 µM) compared to methyl-substituted analogs, likely due to reduced planar rigidity .
  • 7,8-Dihydro-10H-oxazino-imidazo[4,5-g]quinoline-5,12-dione: Exhibited high cytotoxicity (IC₅₀ = 0.026 µg/mL against HCT 15 colon cancer cells), surpassing cisplatin in potency .

Antifungal Activity :

  • 5,8-Diethyl-imidazo[4,5-g]quinoxaline-6,7-diones: Moderate activity against Candida albicans and Aspergillus niger, with MIC values ranging from 32–128 µg/mL. S-substituted thiol derivatives showed enhanced efficacy .

Mechanistic Insights :

  • Electron-deficient quinoxaline cores facilitate intercalation with DNA, while substituents (e.g., amino, methyl) modulate binding affinity and cellular uptake .

Biological Activity

4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione (often referred to as DIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C₉H₈N₆O₂
  • Molecular Weight : 232.2 g/mol
  • Structure : The compound features a fused imidazoquinoxaline structure which is critical for its biological activity.
PropertyValue
Compound Name4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Molecular Weight232.2 g/mol
Molecular FormulaC₉H₈N₆O₂

Anticancer Activity

Recent studies have demonstrated that DIQ exhibits potent anticancer properties against various human tumor cell lines. For instance:

  • Cell Lines Tested :
    • HCT116 (human colon carcinoma)
    • HepG2 (liver hepatocellular carcinoma)
    • MCF-7 (human breast adenocarcinoma)

In a study by Ghorab et al. (2019), DIQ derivatives showed significant cytotoxicity with IC₅₀ values ranging from 7.8 µM to over 10 µM against these cell lines. Notably, compound VIId was highlighted for its optimal inhibitory activity against HCT116 cells .

Cell LineIC₅₀ (µM)Activity Description
HCT1167.8High cytotoxicity
HepG2~10Moderate cytotoxicity
MCF-7>10Low cytotoxicity

The anticancer activity of DIQ is attributed to its ability to induce apoptosis in cancer cells. The compound disrupts the cell cycle at the G2/M phase, leading to cell death. This mechanism was elucidated through flow cytometry analysis in various studies .

Antimicrobial Activity

DIQ also demonstrates significant antimicrobial properties. It has been reported to inhibit both Gram-positive and Gram-negative bacteria effectively. The dual activity as an anticancer and antimicrobial agent positions DIQ as a promising candidate for further drug development.

Case Studies and Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of DIQ and evaluated their biological activities. The results indicated that modifications in the side chains significantly influenced the potency against cancer cell lines and bacterial strains.
  • Comparative Studies : In comparative studies with standard drugs like doxorubicin, some DIQ derivatives exhibited higher inhibitory effects on tumor growth while maintaining low toxicity to normal cells (IC₅₀ values > 100 μg/mL) .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that specific functional groups on the DIQ scaffold enhance its biological efficacy. For example, amide and sulfonamide modifications were shown to improve anticancer activity significantly .

Q & A

Q. Advanced

  • Core modifications : Introduce substituents at positions 4,9 (amino groups) or 5,8 (dihydro sites) to assess electronic effects .
  • Bioisosteric replacement : Replace the quinoxaline-dione moiety with pyrazino[2,3-c]phenazine to evaluate ring expansion impacts .
  • In silico modeling : Molecular docking (e.g., with kinase targets) predicts binding affinity trends .

How can factorial design improve synthetic route optimization?

Advanced
A 2³ factorial design evaluates variables:

  • Factors : Catalyst loading (0.5–1.5 mol%), solvent polarity (DMF vs. THF), temperature (60–80°C).
  • Responses : Yield, purity (HPLC), reaction time.
  • Analysis : ANOVA identifies significant factors and interactions, reducing optimization cycles .

What mechanistic insights exist for its neuroprotective effects?

Advanced
Proposed mechanisms include:

  • ROS scavenging : The quinoxaline-dione core quenches reactive oxygen species in neuronal cells .
  • Dopamine receptor modulation : Competitive binding assays (e.g., with D2 receptors) suggest partial agonist activity .
  • Mitochondrial stabilization : JC-1 staining in SH-SY5Y cells demonstrates reduced membrane depolarization .

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